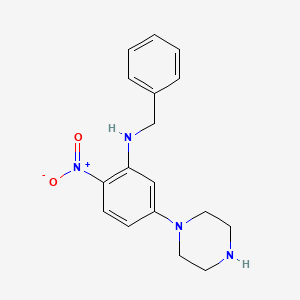

N-benzyl-2-nitro-5-piperazin-1-ylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-nitro-5-piperazin-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-21(23)17-7-6-15(20-10-8-18-9-11-20)12-16(17)19-13-14-4-2-1-3-5-14/h1-7,12,18-19H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTLBNSQWKCFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline

Retrosynthetic Analysis and Strategic Disconnection Approaches for N-benzyl-2-nitro-5-piperazin-1-ylaniline

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to readily available starting materials. The primary disconnections are centered around the formation of the carbon-nitrogen bonds.

Disconnection 1: C-N bond between the aniline (B41778) nitrogen and the benzyl (B1604629) group.

This is a common and straightforward disconnection, suggesting a late-stage N-benzylation of a piperazinyl-nitroaniline precursor. This approach is synthetically favorable as it builds the core structure first.

Forward synthetic step: N-alkylation or reductive amination.

Disconnection 2: C-N bond between the aromatic ring and the piperazine (B1678402) nitrogen.

This disconnection points towards a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed amination reaction as the key step, coupling a substituted nitroaniline with piperazine.

Forward synthetic step: Nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Disconnection 3: C-N bond between the aromatic ring and the aniline nitrogen.

This less common disconnection would involve the formation of the diarylamine bond, potentially through a Suzuki-Miyaura or Buchwald-Hartwig coupling.

Forward synthetic step: Suzuki-Miyaura or Buchwald-Hartwig amination.

Based on this analysis, the most convergent and practical strategies would likely involve the initial synthesis of a key intermediate, such as 2-nitro-5-(piperazin-1-yl)aniline, followed by the introduction of the benzyl group.

Evaluation of Diverse Synthetic Pathways Towards this compound

Several synthetic strategies can be envisioned for the construction of this compound, each with its own merits and potential challenges.

The Suzuki-Miyaura coupling, a powerful tool for C-C bond formation, can be adapted for C-N bond formation, particularly in the synthesis of N-aryl anilines. In the context of this compound synthesis, this could involve the coupling of an aryl boronic acid with an aniline derivative. A plausible, though less conventional, route could involve the coupling of benzylboronic acid with a suitably functionalized bromo-nitroaniline derivative, followed by the introduction of the piperazine moiety.

A recent study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines has demonstrated the feasibility of such transformations with a variety of boronic esters. nih.govrsc.org While not a direct synthesis of the target compound, this work provides a framework for the potential application of this methodology.

A hypothetical reaction scheme could involve:

Reactants: 5-bromo-2-nitroaniline (B184017) and benzylboronic acid pinacol (B44631) ester.

Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or a more advanced catalyst system like CataXCium A Pd G3. nih.gov

Base: A suitable base like K₂CO₃ or Cs₂CO₃.

Solvent: A solvent system such as dioxane/water or THF/water.

Subsequent reaction of the resulting N-benzyl-5-bromo-2-nitroaniline with piperazine via an SNAr or Buchwald-Hartwig reaction would yield the final product.

Nucleophilic aromatic substitution (SNAr) is a highly effective method for the synthesis of the key precursor, 2-nitro-5-(piperazin-1-yl)aniline. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen, by the piperazine nucleophile.

A well-established procedure involves the reaction of 5-chloro-2-nitroaniline (B48662) with an excess of piperazine in a high-boiling polar aprotic solvent. chemicalbook.com

Table 1: Synthesis of 2-nitro-5-(1-piperazinyl)aniline (B2938825) via SNAr chemicalbook.com

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-chloro-2-nitroaniline | Piperazine (5 eq.) | K₂CO₃ | N,N-dimethylacetamide | 120 | 21 | 84 |

This precursor can then be converted to the final product by N-benzylation. This two-step sequence is a highly practical and efficient approach to the target molecule.

While not directly applicable to the formation of the piperazine ring in this specific target molecule (as the piperazine is introduced as a whole unit), reductive amination is a key strategy for the final N-benzylation step. This method involves the reaction of the primary aniline group of 2-nitro-5-(piperazin-1-yl)aniline with benzaldehyde (B42025) to form a Schiff base intermediate, which is then reduced in situ to the secondary amine.

This one-pot procedure is often preferred over direct N-alkylation with benzyl halides as it can minimize the formation of over-alkylated byproducts. dergipark.org.tr

Table 2: Hypothetical Reductive Amination for the Synthesis of this compound

| Amine | Aldehyde | Reducing Agent | Solvent | Temperature | Yield (%) (Projected) |

| 2-nitro-5-(piperazin-1-yl)aniline | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp. | >90 |

| 2-nitro-5-(piperazin-1-yl)aniline | Benzaldehyde | NaBH₃CN | Methanol | Room Temp. | 85-95 |

| 2-nitro-5-(piperazin-1-yl)aniline | Benzaldehyde | H₂/Pd-C | Ethanol (B145695) | Room Temp. | >95 |

The choice of reducing agent is crucial for the success of the reaction, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and selective reagent for this transformation. rsc.orgmdpi.com Catalytic hydrogenation offers a greener alternative, though chemoselectivity with the nitro group could be a concern. researchgate.net

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology could be applied in two different ways for the synthesis of this compound.

Route A: Coupling of 5-halo-2-nitroaniline with N-benzylpiperazine.

This approach would involve the direct coupling of a commercially available or easily synthesized halo-nitroaniline with N-benzylpiperazine.

Reactants: 5-bromo-2-nitroaniline and N-benzylpiperazine.

Catalyst system: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos).

Base: A strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄.

Solvent: An inert solvent like toluene (B28343) or dioxane.

Route B: Coupling of N-benzyl-5-bromo-2-nitroaniline with piperazine.

This route would first involve the synthesis of an N-benzylated bromo-nitroaniline intermediate, followed by a Buchwald-Hartwig coupling with piperazine.

Given the prevalence of the SNAr approach for introducing the piperazine moiety, the Buchwald-Hartwig amination would be a more complex alternative for this specific step. However, it offers a powerful tool for analogous transformations where SNAr is not feasible.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction parameters is critical for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the likely two-step synthesis involving SNAr followed by N-benzylation, key parameters to consider include:

For the SNAr step:

Stoichiometry of Piperazine: An excess of piperazine is typically used to drive the reaction to completion and minimize side reactions.

Base: The choice and amount of base can influence the reaction rate and yield.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without decomposition of the product.

For the N-benzylation step (via reductive amination):

Reducing Agent: The type and stoichiometry of the reducing agent will affect the efficiency and selectivity of the reduction of the Schiff base intermediate.

Solvent: The solvent can influence the solubility of the reactants and the rate of the reaction.

pH: For reducing agents like NaBH₃CN, maintaining a slightly acidic pH is crucial for the reaction to proceed efficiently.

Table 3: Hypothetical Optimization of the Reductive Amination Step

| Entry | Reducing Agent (eq.) | Solvent | Additive | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | NaBH(OAc)₃ (1.2) | Dichloromethane | None | 25 | 12 | 92 |

| 2 | NaBH(OAc)₃ (1.5) | Dichloromethane | None | 25 | 8 | 98 |

| 3 | NaBH(OAc)₃ (1.5) | 1,2-Dichloroethane | None | 50 | 4 | 99 |

| 4 | NaBH₃CN (1.5) | Methanol | Acetic Acid (cat.) | 25 | 12 | 95 |

| 5 | H₂ (1 atm), 10% Pd/C | Ethanol | None | 25 | 6 | >99* |

*Potential for reduction of the nitro group.

Solvent Effects and Reaction Kinetics in this compound Preparation

The choice of solvent is crucial in the synthesis of this compound as it can significantly influence the reaction rate and yield. For the initial preparation of the intermediate, 2-nitro-5-(1-piperazinyl)aniline, from 5-chloro-2-nitroaniline and piperazine, a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) is effective. organic-chemistry.org This type of solvent is capable of solvating the potassium carbonate, facilitating the nucleophilic substitution.

The reaction kinetics for the N-benzylation of an amine typically follow second-order kinetics, where the rate is dependent on the concentration of both the amine and the benzylating agent. The rate constant (k) is influenced by the solvent, temperature, and catalyst used.

Interactive Data Table: Solvent Effects on Analogous N-Alkylation Reactions

| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature (°C) | Observations on Yield/Rate in Analogous Reactions |

| Toluene | 2.4 | 80-140 | Commonly used in metal-catalyzed N-alkylations, providing good yields. |

| N,N-Dimethylformamide (DMF) | 36.7 | Room Temperature - 120 | Often accelerates nucleophilic substitution reactions. |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 110 | Can enhance reaction rates due to its high polarity. |

| Acetonitrile (MeCN) | 37.5 | 80 | A common solvent for organic synthesis, suitable for N-alkylation. |

Catalyst Development and Ligand Selection for this compound Formation

The N-benzylation of 2-nitro-5-(1-piperazin-1-yl)aniline can be significantly enhanced by the use of a suitable catalyst. While a direct alkylation with a benzyl halide in the presence of a base is possible, catalytic methods, particularly those employing transition metals, offer milder reaction conditions and improved selectivity. These methods often operate via a "borrowing hydrogen" or "acceptorless dehydrogenation" mechanism when using benzyl alcohol as the benzylating agent.

Various transition metal complexes have been shown to be effective for the N-alkylation of anilines and related compounds. These include catalysts based on manganese, cobalt, nickel, and palladium. For instance, manganese pincer complexes have been successfully used for the N-alkylation of anilines with benzyl alcohol. Similarly, cobalt complexes stabilized by PCP ligands and commercially available nickel catalysts like [(PPh₃)₂NiCl₂] have demonstrated high efficiency in similar transformations. organic-chemistry.org

Ligand selection is critical for the performance of these catalysts. Pincer ligands, for example, are known to confer high stability and activity to the metal center. The electronic and steric properties of the ligand can be fine-tuned to optimize the catalytic activity and selectivity for the desired N-monoalkylation product.

Interactive Data Table: Catalysts for Analogous N-Benzylation of Amines

| Catalyst | Ligand Type | Benzylating Agent | Base | Typical Yields (%) in Analogous Reactions |

| Mn(I) pincer complex | PNP pincer | Benzyl alcohol | t-BuOK | 80-90 |

| Co(II) complex | PCP pincer | Primary alcohols | - | Very good yields |

| [(PPh₃)₂NiCl₂] | Triphenylphosphine | Alcohols | - | Excellent yields |

| Pd nanoparticles | None (supported) | Alcohols | None | Remarkable results |

Temperature and Pressure Influence on this compound Synthetic Efficiency

Temperature is a critical parameter that directly influences the reaction rate and selectivity of the synthesis. In the preparation of the 2-nitro-5-(1-piperazinyl)aniline intermediate, a relatively high temperature of 120°C is employed to drive the nucleophilic aromatic substitution to completion. organic-chemistry.org

For the N-benzylation step, the optimal temperature depends on the specific methodology employed. For non-catalytic reactions involving benzyl halides, moderate temperatures are generally sufficient. However, for catalytic systems utilizing benzyl alcohol, higher temperatures are often required to facilitate the initial dehydrogenation of the alcohol. For example, manganese-catalyzed N-alkylation of anilines with benzyl alcohol is typically carried out at 80°C, while cobalt-catalyzed reactions have been reported at 140°C.

Pressure is generally not a significant parameter for these reactions when conducted in the liquid phase at temperatures below the boiling point of the solvent. However, if volatile reactants or solvents are used at elevated temperatures, the reaction may be performed in a sealed vessel to maintain the concentration of the reactants and prevent solvent loss. In catalytic hydrogenations, hydrogen pressure is a key variable.

Interactive Data Table: Temperature Influence on Analogous N-Alkylation Reactions

| Catalyst System | Reaction Temperature (°C) | Observations on Synthetic Efficiency in Analogous Reactions |

| Mn(I) pincer complex | 80 | Good yields obtained at this moderate temperature. |

| CoNx@NC | 140 | Higher temperature required for this heterogeneous catalyst. |

| Ni (30)/O-clay | 70 | Lower temperature, but with benzylideneaniline (B1666777) as a major product. |

| Pd@[nBu₄][Br] | 110 | Optimized condition for this catalytic system. |

Chemical Transformations and Derivatization Strategies of N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline

Functional Group Interconversions on the N-benzyl-2-nitro-5-piperazin-1-ylaniline Scaffold

The chemical landscape of this compound can be extensively modified through various functional group interconversions. These transformations target the nitro group, the piperazine (B1678402) nitrogen, and the benzylamino nitrogen, offering pathways to a diverse array of novel compounds.

Reduction Reactions of the Nitro Group in this compound

The reduction of the aromatic nitro group to a primary amino group is a pivotal transformation, as it opens up a plethora of subsequent derivatization possibilities. This conversion dramatically alters the electronic properties of the aromatic ring and introduces a new nucleophilic center. Common methods for the reduction of aromatic nitro compounds are well-established and can be applied to this compound.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups due to its clean nature and high efficiency. Catalysts such as palladium on carbon (Pd/C) are often employed. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or methanol. The N-benzyl group may also be susceptible to hydrogenolysis under these conditions, leading to debenzylation. The choice of catalyst, solvent, and reaction conditions can be optimized to favor the selective reduction of the nitro group. acs.org

Metal-Mediated Reductions: The use of metals in acidic media is another classic and effective method for nitro group reduction. A common system is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). askiitians.comstackexchange.comscilit.com This method is generally chemoselective for the nitro group and is tolerant of many other functional groups. The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, followed by protonation. While effective, the workup can be complicated by the formation of tin salts, which may require careful pH adjustment to remove. reddit.com

| Method | Reagents and Conditions | Product | Potential Side Reactions |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | N-benzyl-5-(piperazin-1-yl)benzene-1,2-diamine | Debenzylation of the N-benzyl group |

| Metal-Mediated Reduction | SnCl₂·2H₂O, HCl, Ethanol, Reflux | N-benzyl-5-(piperazin-1-yl)benzene-1,2-diamine | Formation of tin salt precipitates during workup |

Acylation and Sulfonylation of the Piperazine Nitrogen in this compound Derivatives

The secondary amine of the piperazine ring is a readily available nucleophilic site for acylation and sulfonylation reactions. These modifications are valuable for introducing a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

Acylation: The piperazine nitrogen can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. These reactions are typically performed in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. This reaction leads to the formation of an amide linkage, which can significantly alter the biological activity and physical properties of the parent compound. A known derivative, N-benzyl-2-nitro-5-[4-(phenylacetyl)-1-piperazinyl]aniline, confirms the feasibility of this transformation.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the piperazine nitrogen with sulfonyl chlorides in the presence of a base. This results in the formation of a sulfonamide, a functional group that is a common feature in many pharmaceutical agents. The choice of the sulfonyl chloride allows for the introduction of various aryl or alkylsulfonyl groups.

| Reagent Type | Example Reagent | Functional Group Introduced | General Reaction Conditions |

| Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | Acyl group (e.g., Acetyl, Benzoyl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), Room Temperature |

| Sulfonyl Chloride | Methanesulfonyl Chloride, p-Toluenesulfonyl Chloride | Sulfonyl group (e.g., Mesyl, Tosyl) | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine), 0 °C to Room Temperature |

Alkylation Reactions of Amino Moieties within this compound

Both the secondary amine of the piperazine ring and the secondary benzylamino group are potential sites for alkylation. However, the piperazine nitrogen is generally more nucleophilic and will preferentially react under most conditions.

N-Alkylation of the Piperazine Ring: The secondary amine of the piperazine can be alkylated using various alkylating agents such as alkyl halides or through reductive amination. Direct alkylation with alkyl halides is often carried out in the presence of a base to scavenge the resulting acid. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), provides a more controlled method for introducing a variety of alkyl groups.

Alkylation of the N-benzylamino Group: Alkylation of the N-benzylamino group is more challenging due to its lower nucleophilicity, being directly attached to the electron-deficient nitro-aromatic ring. More forcing conditions or the use of stronger bases and alkylating agents might be required. Selective alkylation at this position would likely necessitate prior protection of the more reactive piperazine nitrogen.

| Amino Moiety | Alkylation Method | Typical Reagents | Expected Product |

| Piperazine Nitrogen | Direct Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K₂CO₃) | N-alkyl-N'-benzyl-2-nitro-5-piperazin-1-ylaniline |

| Piperazine Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-alkyl-N'-benzyl-2-nitro-5-piperazin-1-ylaniline |

| N-benzylamino Nitrogen | Direct Alkylation | Stronger conditions may be required; potential for side reactions | N-benzyl-N-alkyl-2-nitro-5-piperazin-1-ylaniline |

Cycloaddition Reactions Involving this compound

While the core structure of this compound is not a typical diene or dipolarophile, its derivatives can potentially participate in cycloaddition reactions. The electron-withdrawing nature of the nitro group can activate the aromatic ring towards certain cycloadditions, although this is generally a difficult transformation for benzene (B151609) rings. More plausibly, functionalization of the molecule could introduce moieties that readily undergo cycloaddition.

For instance, if the aniline (B41778) nitrogen were part of a diene system, a Diels-Alder reaction could be envisioned. nih.gov However, in its current form, the aromatic ring is not predisposed to act as a diene.

A more likely scenario involves the introduction of a dipolarophile or a 1,3-dipole onto the molecule through derivatization of the piperazine or the aniline nitrogen (after reduction of the nitro group). For example, an alkyne or alkene could be introduced via alkylation of the piperazine nitrogen, which could then act as a dipolarophile in a 1,3-dipolar cycloaddition with a 1,3-dipole like an azide (B81097) or a nitrone. wikipedia.orgorganic-chemistry.org

Exploration of Heterocyclic Annulation Reactions from this compound Precursors

A key transformation that enables heterocyclic annulation is the reduction of the nitro group to an ortho-phenylenediamine derivative, namely N¹-benzyl-5-(piperazin-1-yl)benzene-1,2-diamine. This resulting diamine is a valuable precursor for the synthesis of various fused heterocyclic systems, most notably quinoxalines. nih.govslideshare.netpharmacyinfoline.com

The synthesis of quinoxalines is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. encyclopedia.pubresearchgate.net This reaction proceeds readily, often under mild acidic or thermal conditions, to form the pyrazine (B50134) ring fused to the benzene ring. The substituents on the 1,2-dicarbonyl compound determine the substitution pattern on the newly formed heterocyclic ring.

| 1,2-Dicarbonyl Compound | Reaction Conditions | Resulting Heterocycle |

| Glyoxal | Ethanol, reflux | 6-(piperazin-1-yl)-N-benzylquinoxalin-5-amine |

| Benzil (1,2-diphenylethane-1,2-dione) | Acetic acid, heat | 2,3-diphenyl-6-(piperazin-1-yl)-N-benzylquinoxalin-5-amine |

| 2,3-Butanedione | Ethanol, reflux | 2,3-dimethyl-6-(piperazin-1-yl)-N-benzylquinoxalin-5-amine |

Polymerization and Materials Science Applications of this compound Derivatives (Excluding Material Properties and Composition)

Derivatives of this compound can serve as monomers for the synthesis of novel polymers. The primary route to polymerization would involve the aniline moiety. After reduction of the nitro group to an amine, the resulting diamino- or triamino- derivative can undergo oxidative polymerization, a common method for the synthesis of polyanilines. nih.govrsc.orgrsc.orgnih.govacs.org

The polymerization is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The presence of the N-benzyl and piperazine substituents on the aniline ring would be expected to influence the polymerization process and the structure of the resulting polymer. For instance, these bulky substituents could affect the regiochemistry of the polymerization and the planarity of the polymer backbone.

Furthermore, the piperazine moiety offers a site for post-polymerization modification. For example, a polymer synthesized from the reduced form of this compound would have free secondary amines on the piperazine rings along the polymer chain. These amines could be subsequently functionalized through acylation, sulfonylation, or alkylation, allowing for the tailoring of the polymer's properties for specific applications in materials science.

Mechanistic Investigations and Reaction Dynamics of N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline

Elucidation of Reaction Mechanisms in N-benzyl-2-nitro-5-piperazin-1-ylaniline Transformations

The study of reaction mechanisms for a molecule like this compound would likely focus on nucleophilic aromatic substitution (SNAr) reactions, given the presence of a nitro-activated aromatic ring. The piperazine (B1678402) and benzylamine (B48309) moieties also offer sites for various other transformations.

Kinetic Isotope Effect Studies on this compound Reactivity

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step of a reaction. For this compound, KIE studies could involve isotopic labeling at several key positions:

Deuterium labeling of the N-H group of the benzylamine: This would help to understand its role in proton transfer steps.

¹³C labeling of the aromatic ring: This could provide insight into the bond-breaking and bond-forming steps during nucleophilic aromatic substitution.

¹⁵N labeling of the nitro group or the amine nitrogens: This could elucidate the electronic changes at these centers during a reaction.

Hypothetical Data for KIE Studies:

| Reaction Type | Labeled Position | kH/kD or k¹²/k¹³ | Plausible Interpretation |

| Nucleophilic Aromatic Substitution | C-X of aryl halide | > 1.05 | C-X bond cleavage is part of the rate-determining step. |

| Protonation of Piperazine | N-H of Piperazine | ~ 1.0 | Proton transfer is not the rate-determining step. |

Hammett Analysis for Substituent Effects on this compound Reactions

Hammett analysis is used to study the effect of substituents on the reactivity of aromatic compounds. By introducing various substituents on the benzyl (B1604629) group or the phenyl ring of the aniline (B41778) moiety, a Hammett plot could be constructed to determine the reaction constant (ρ). This value provides information about the charge distribution in the transition state of the rate-determining step. For a nucleophilic aromatic substitution reaction involving the aniline nitrogen, a negative ρ value would be expected, indicating the development of positive charge at the reaction center in the transition state.

Hypothetical Hammett Data for a Reaction at the Benzylamine Nitrogen:

| Substituent (para- on benzyl group) | σp | log(k/k₀) |

| -OCH₃ | -0.27 | 0.60 |

| -CH₃ | -0.17 | 0.35 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | -0.50 |

| -NO₂ | 0.78 | -1.70 |

A negative slope (ρ < 0) from this data would suggest a buildup of positive charge at the nitrogen atom in the transition state.

Intermediate Trapping and Characterization in this compound Chemistry

In the context of nucleophilic aromatic substitution reactions on the nitro-activated ring of this compound, the formation of a Meisenheimer complex is a plausible intermediate. This is a negatively charged species formed by the attack of a nucleophile on the electron-deficient aromatic ring. Techniques for trapping and characterizing such intermediates could include:

Low-temperature NMR spectroscopy: To observe the transient intermediate at temperatures where its decomposition is slow.

Use of specific trapping agents: That react selectively with the intermediate to form a stable product.

Photochemical Reactivity Studies of this compound

The presence of the nitroaromatic chromophore suggests that this compound would absorb UV-visible light. Photochemical studies would investigate the transformations the molecule undergoes upon irradiation. It is known that some nitroaniline derivatives can exhibit photo-inhibition, where the nitro group quenches the excited state, preventing photoreactions. Quantum yield measurements would be crucial to quantify the efficiency of any observed photochemical process.

Electrochemical Behavior and Redox Properties of this compound

The electrochemical properties of this compound would be of interest due to the presence of multiple redox-active sites: the nitro group, the aniline nitrogen, and the piperazine nitrogens. Cyclic voltammetry would be a key technique to investigate the oxidation and reduction potentials.

Reduction: The nitro group is expected to be reducible, likely in a multi-electron, multi-proton process to form hydroxylamine (B1172632) and eventually an amino group.

Oxidation: The aniline and piperazine nitrogens are susceptible to oxidation. The presence of the electron-withdrawing nitro group would make the aniline nitrogen more difficult to oxidize compared to unsubstituted aniline.

Hypothetical Electrochemical Data:

| Process | Potential (V vs. SCE) | Characteristics |

| Nitro Group Reduction | -0.8 V | Irreversible, pH-dependent |

| Aniline Oxidation | +1.2 V | Irreversible |

| Piperazine Oxidation | > +1.5 V | Irreversible |

Computational and Theoretical Studies of N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline

Quantum Chemical Calculations on the Electronic Structure of N-benzyl-2-nitro-5-piperazin-1-ylaniline

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These theoretical methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

As of now, no studies have been published that report the FMO analysis for this compound. Consequently, data on its HOMO-LUMO energies and their distribution across the molecular structure are not available.

Electrostatic Potential Surface (ESP) Mapping of this compound

An Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in predicting the sites of intermolecular interactions and chemical reactions.

There are currently no published ESP maps for this compound. Therefore, a visual and quantitative understanding of its electrostatic potential is not yet established in the scientific literature.

Conformation Analysis and Conformational Landscapes of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformation analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Molecular Dynamics Simulations for this compound Conformations

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. These simulations can explore the conformational space of a molecule, revealing how it moves and changes shape under different conditions.

No molecular dynamics simulation studies have been reported for this compound. Such studies would be instrumental in understanding its flexibility and the range of conformations it can adopt.

Prediction of Reactivity and Selectivity in this compound through Computational Modeling

Computational modeling can be a powerful tool for predicting how and where a molecule will react. By analyzing its electronic structure and other properties, researchers can forecast its reactivity and the selectivity of its reactions.

In the absence of the foundational quantum chemical calculations and conformational analyses for this compound, no predictive models for its reactivity and selectivity have been developed or published.

Ligand-Protein Interaction Modeling for this compound (Mechanistic Focus, Excl. Clinical)

Computational and theoretical studies focusing on the specific ligand-protein interactions of this compound are not extensively available in the current scientific literature. A thorough review of existing research databases indicates a lack of specific molecular docking or molecular dynamics simulation studies performed on this particular compound to elucidate its binding mechanisms with protein targets.

While computational modeling is a common approach to predict the interaction between small molecules and proteins, providing insights into potential biological activity, such studies appear not to have been published for this compound. Therefore, detailed information regarding its binding affinity, specific amino acid interactions, and the thermodynamic properties of its potential complexes with biological macromolecules remains to be determined.

Future computational research would be necessary to identify potential protein targets and characterize the molecular interactions that could govern the bioactivity of this compound. Such studies would provide a foundational understanding of its mechanism of action at a molecular level.

Data Tables

Detailed research findings from ligand-protein interaction modeling, such as binding energies and interacting amino acid residues, are not available in the public domain for this compound.

| Target Protein | Computational Method | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline

High-Resolution Mass Spectrometry for Structural Elucidation of N-benzyl-2-nitro-5-piperazin-1-ylaniline and its Metabolites (Excluding Metabolic Fate in Humans)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound. This technique provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the exact mass of the protonated molecule [M+H]⁺ can be determined, confirming the molecular formula C₁₇H₂₀N₄O₂.

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides critical information about the molecule's connectivity. For this compound, characteristic fragmentation pathways would include:

Cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Fragmentation of the piperazine (B1678402) ring, yielding characteristic daughter ions.

Loss of the nitro group (NO₂) from the aromatic ring.

In the context of non-human metabolite identification (e.g., from in vitro liver microsome assays), HRMS is used to detect and identify metabolic products. By comparing the mass spectra of the parent compound with those of potential metabolites, specific metabolic transformations can be identified. Common metabolic reactions such as hydroxylation (+15.9949 Da), N-dealkylation (-C₇H₇; -91.0548 Da), or reduction of the nitro group to an amino group (-O₂ + H₂; -29.9928 Da) can be precisely identified through accurate mass shifts.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Predicted Fragment Ion | Molecular Formula | Predicted m/z (Monoisotopic) | Structural Origin |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₂₁N₄O₂⁺ | 313.1659 | Protonated Parent Molecule |

| [M-NO₂]⁺ | C₁₇H₂₀N₃⁺ | 266.1652 | Loss of nitro group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl (B1604629) fragment (Tropylium ion) |

| [M-C₇H₇]⁺ | C₁₀H₁₃N₄O₂⁺ | 221.1033 | Loss of benzyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for a complete structural assignment and conformational analysis.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals, which can be challenging from 1D spectra alone due to signal overlap.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would reveal correlations between adjacent protons on the benzyl ring, within the substituted aniline (B41778) ring, and between the methylene (B1212753) protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH coupling). This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the benzylic methylene protons (CH₂) to carbons in the benzyl ring and to the secondary amine nitrogen's adjacent carbon, as well as from the aniline N-H proton to nearby aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for conformational analysis. For example, NOESY could reveal spatial proximity between the benzylic protons and certain protons on the aniline ring, providing insight into the preferred orientation of the benzyl group relative to the rest of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D NMR Correlations for this compound

| Position | Predicted δ¹H (ppm) | Predicted δ¹³C (ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (from ¹H to ¹H) |

|---|---|---|---|---|

| Aniline N-H | ~8.5 | - | C1, C2, C6, Benzyl CH₂ | Benzyl CH₂, Aniline H6 |

| Aniline C1-NH | - | ~145 | - | - |

| Aniline C2-NO₂ | - | ~138 | - | - |

| Aniline H3 | ~7.8 | ~126 | C1, C5 | Aniline H4 |

| Aniline H4 | ~6.8 | ~115 | C2, C6 | Aniline H3, Piperazine H2'/H6' |

| Aniline C5-Pip | - | ~150 | - | - |

| Aniline H6 | ~7.0 | ~118 | C2, C4 | Aniline N-H, Benzyl CH₂ |

| Benzyl CH₂ | ~4.5 | ~48 | Aniline C1, Benzyl C1' | Aniline N-H, Aniline H6, Benzyl H2''/H6'' |

| Piperazine H2'/H6' | ~3.2 | ~49 | Aniline C5, Piperazine C3'/C5' | Aniline H4, Piperazine H3'/H5' |

| Piperazine H3'/H5' | ~3.1 | ~45 | Piperazine C2'/C6' | Piperazine H2'/H6' |

| Benzyl C1'' | - | ~138 | - | - |

| Benzyl H2''/H6'' | ~7.4 | ~128 | Benzyl C4'', Benzyl CH₂ | Benzyl H3''/H5'', Benzyl CH₂ |

| Benzyl H3''/H5'' | ~7.3 | ~129 | Benzyl C1'' | Benzyl H2''/H6'', Benzyl H4'' |

| Benzyl H4'' | ~7.2 | ~127 | Benzyl C2''/C6'' | Benzyl H3''/H5'' |

Solid-State NMR for Polymorph Characterization of this compound

Solid-State NMR (SSNMR) is a powerful technique for studying the structure of materials in their solid form, providing information that is complementary to solution-state NMR and X-ray diffraction. For this compound, SSNMR is particularly valuable for identifying and characterizing different polymorphic forms. Polymorphs, which are different crystalline arrangements of the same molecule, can have distinct physical properties.

SSNMR can distinguish between polymorphs because the NMR parameters, such as chemical shifts and quadrupolar coupling constants, are highly sensitive to the local electronic environment and intermolecular interactions, which differ in each crystal packing arrangement. creative-proteomics.com Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide high-resolution spectra of the carbon backbone, with distinct peaks for each crystallographically inequivalent carbon atom. Furthermore, advanced techniques like ¹⁴N and ¹⁵N SSNMR are particularly insightful for this molecule, as they can probe the multiple nitrogen environments (nitro, aniline, and piperazine amines), which are often involved in hydrogen bonding and other key packing interactions. creative-proteomics.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are used to identify the presence of specific functional groups.

For this compound, key vibrational modes would include:

N-H Stretching: A characteristic absorption in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the secondary amine of the aniline group.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the benzyl methylene and piperazine ring) appear below 3000 cm⁻¹.

NO₂ Stretching: The nitro group exhibits two strong, characteristic stretching vibrations in the IR spectrum: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. libretexts.org

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-N Stretching: Vibrations associated with the C-N bonds of the aniline, benzylamine (B48309), and piperazine moieties appear in the 1200-1350 cm⁻¹ region.

Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. For example, the symmetric vibrations of the aromatic rings would likely produce strong signals in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| N-H Stretch (secondary amine) | 3300 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |

| Asymmetric NO₂ Stretch | 1520 - 1560 | IR |

| Symmetric NO₂ Stretch | 1345 - 1385 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its preferred conformation. For a related compound, 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl)piperazine, X-ray crystallography has been used to determine its detailed structure. chiralabsxl.com

For this compound, a crystal structure would elucidate:

The planarity of the nitroaniline ring system.

The conformation of the piperazine ring (typically a chair conformation).

The relative orientation of the benzyl and nitroaniline moieties.

Intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonds (e.g., involving the N-H groups of the aniline and piperazine), π-π stacking between aromatic rings, and other van der Waals forces.

While the parent molecule is achiral, if a chiral derivative were synthesized, X-ray crystallography using anomalous dispersion could be used to determine its absolute stereochemistry unambiguously. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com The parent compound, this compound, is achiral and therefore would not produce a CD signal.

However, this technique is essential for the stereochemical analysis of chiral derivatives. If, for example, a chiral center were introduced, such as by substituting the piperazine ring to create a derivative like S- or R-methylpiperazine, the resulting enantiomers would produce mirror-image CD spectra. rsc.org The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores (the nitroaniline and benzyl groups) around the stereocenter. By comparing the experimental CD spectrum to spectra of known compounds or to quantum-chemical predictions, the absolute configuration (R or S) of the chiral derivative can be determined. chiralabsxl.comnih.gov This makes CD spectroscopy a powerful tool for confirming the stereochemical outcome of asymmetric syntheses of this compound analogs.

Pre Clinical Biological Evaluation of N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline Mechanistic & in Vitro Focus

Investigation of Molecular Targets and Ligand-Binding Profiles of N-benzyl-2-nitro-5-piperazin-1-ylaniline (Excluding Human Receptors)

There is no available data from ligand-binding assays or other experimental techniques to identify the specific molecular targets of this compound in any non-human model systems. Research has not yet been conducted to determine its affinity or interaction with any biological macromolecules such as receptors, ion channels, or transporters in these organisms.

Enzymatic Activity Modulation by this compound in Cell-Free Systems

No studies have been published that investigate the effects of this compound on the activity of isolated enzymes. Therefore, information regarding its potential as an enzyme inhibitor or activator, including any data on its potency (e.g., IC50 or EC50 values) or mechanism of action in cell-free systems, is currently unavailable.

Cellular Uptake and Subcellular Localization Studies of this compound in Model Organisms (Excluding Human Cells)

There is a lack of research on the cellular pharmacology of this compound in any model organisms. Studies to determine its ability to cross cellular membranes, its rate of uptake, and its distribution within subcellular compartments have not been reported in the scientific literature.

Exploration of Specific Molecular Pathways Influenced by this compound in in vitro Cell Culture Models (Excluding Clinical Relevance)

No in vitro studies using cell culture models from any organism have been conducted to explore the influence of this compound on specific molecular or signaling pathways. The effect of this compound on cellular processes remains uninvestigated.

Mechanistic Assessment of Any Observed Biological Effects of this compound at the Proteomic or Transcriptomic Level (Excluding Therapeutic Efficacy)

As there are no reported biological effects of this compound, no mechanistic studies at the proteomic or transcriptomic level have been performed. Consequently, there is no data on how this compound may alter protein expression or gene transcription in any biological system.

Conclusion and Future Research Directions for N Benzyl 2 Nitro 5 Piperazin 1 Ylaniline

Summary of Key Academic Insights on N-benzyl-2-nitro-5-piperazin-1-ylaniline

Currently, this compound is primarily documented in chemical supplier catalogs, where it is positioned as a research chemical or a building block for organic synthesis. Its structure, featuring a "push-pull" electronic system with the electron-donating amino group and the electron-withdrawing nitro group, suggests inherent reactivity and potential for further chemical transformations. The presence of the piperazine (B1678402) ring, a common scaffold in pharmacologically active compounds, and the N-benzyl group further enhances its significance as a precursor for more complex molecular designs. rsc.orgnih.gov The key insights are therefore centered on its potential utility as a synthetic intermediate rather than on extensively studied intrinsic properties.

| Property | Data |

| Molecular Formula | C₁₇H₂₀N₄O₂ |

| Molecular Weight | 312.37 g/mol |

| CAS Number | 346704-07-2 |

| Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC(=C(C=C2)N3CCNCC3)N+[O-] |

| InChI Key | UWHCKQiA-UHFFFAOYSA-N |

This table presents basic identification and structural information for this compound.

Identification of Promising Avenues for Advanced Synthetic Methodologies involving this compound

The synthesis of this compound can be logically approached in a two-step manner, starting with the synthesis of its precursor, 2-nitro-5-(piperazin-1-yl)aniline. A documented method for this precursor involves the nucleophilic aromatic substitution of 5-chloro-2-nitroaniline (B48662) with piperazine in the presence of a base like potassium carbonate. chemicalbook.com

The subsequent N-benzylation of the aniline (B41778) nitrogen presents a key area for methodological advancement. While classical methods involving benzyl (B1604629) halides are feasible, they often require harsh conditions and can lead to side products. orgsyn.orgdergipark.org.tr Modern synthetic chemistry offers several more advanced and greener alternatives that represent promising avenues for research. These include "borrowing hydrogen" or "hydrogen auto-transfer" methodologies, which utilize benzyl alcohol as the alkylating agent with transition metal catalysts (e.g., based on Iridium, Ruthenium, or Iron), producing water as the only byproduct. nih.govresearchgate.net Another innovative approach is the use of visible-light-induced N-alkylation, which can proceed under mild, metal-free conditions. nih.gov

| Synthetic Approach | Alkylating Agent | Catalyst/Conditions | Potential Advantages |

| Classical N-Alkylation | Benzyl chloride | Base (e.g., NaHCO₃), Heat | Readily available reagents |

| Reductive Amination | Benzaldehyde (B42025) | Reducing agent (e.g., NaBH₄) after Schiff base formation | Alternative two-step method |

| "Borrowing Hydrogen" | Benzyl alcohol | Transition metal catalyst (e.g., Ir, Ru, Mn) | High atom economy, water as byproduct nih.govresearchgate.net |

| Photocatalysis | Benzyl alcohol | Visible light, photosensitizer | Metal-free, mild conditions nih.gov |

This interactive table outlines potential advanced synthetic routes for the N-benzylation step in the formation of this compound.

Unexplored Chemical Reactivity and Derivatization Potential of this compound

The trifunctional nature of this compound offers a rich landscape for exploring its chemical reactivity and creating a library of novel derivatives. The three primary sites for chemical modification are the nitro group, the secondary amine of the piperazine ring, and the aromatic core.

Nitro Group Reduction: The nitro group is a highly versatile functional group, most notably for its ability to be reduced to a primary amine. This transformation would yield N¹-benzyl-5-(piperazin-1-yl)benzene-1,2-diamine, a valuable precursor for the synthesis of heterocyclic systems like benzimidazoles.

Piperazine Derivatization: The secondary amine within the piperazine moiety is a nucleophilic center ripe for derivatization. It can undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and arylation, allowing for the introduction of diverse substituents to modulate the molecule's properties. nih.govmdpi.com For instance, reaction with acyl chlorides or anhydrides would yield the corresponding amides. google.com

Aromatic Ring Functionalization: The electron-donating and withdrawing groups on the aniline ring activate and deactivate specific positions for electrophilic aromatic substitution, although the substitution patterns may be complex.

| Reaction Site | Potential Reaction | Reagents/Conditions | Resulting Functional Group |

| Nitro Group | Reduction | e.g., H₂, Pd/C; SnCl₂, HCl | Primary Amine (-NH₂) |

| Piperazine N-H | Acylation | Acyl chloride, base | Amide (-C(O)R) |

| Piperazine N-H | Sulfonylation | Sulfonyl chloride, base | Sulfonamide (-SO₂R) |

| Piperazine N-H | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine (-CH₂R) |

| Aromatic Ring | Halogenation | e.g., NBS, Br₂ | Bromo-derivative |

This table summarizes the key unexplored derivatization potentials of this compound.

Emerging Computational and Theoretical Applications for this compound

Computational chemistry provides powerful tools to predict and understand the properties of this compound before engaging in extensive laboratory work. Density Functional Theory (DFT) is particularly well-suited for this purpose. mdpi.comijirset.com Theoretical studies could elucidate the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a critical parameter for assessing chemical reactivity and kinetic stability.

Furthermore, computational methods can map the electrostatic potential surface to identify electron-rich and electron-poor regions, thereby predicting sites susceptible to electrophilic and nucleophilic attack. Such studies could guide the rational design of derivatization strategies. Quantum chemical calculations can also model the reduction of the nitro group, providing insights into the reaction mechanism and energetics. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies on a library of virtual derivatives could be employed to predict potential biological activities or toxicity profiles, helping to prioritize synthetic targets. ijirset.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic Structure Calculation | HOMO/LUMO energies, electron density, electrostatic potential mdpi.com |

| Quantum Chemistry | Reaction Modeling | Transition states, activation barriers for reactions (e.g., nitro reduction) mdpi.com |

| Molecular Docking | (For Derivatives) | Binding affinity and mode to biological targets |

| QSAR Analysis | (For Derivatives) | Prediction of toxicity or biological activity based on structure ijirset.com |

This table highlights emerging computational and theoretical approaches applicable to the study of this compound.

Future Directions in Mechanistic Biological Studies of this compound (Pre-clinical, Non-therapeutic)

Given that the piperazine scaffold is a privileged structure in medicinal chemistry, this compound and its derivatives are excellent candidates for fundamental, non-therapeutic biological investigations. rsc.orgresearchgate.net Future pre-clinical research could focus on this molecule as a chemical probe or a foundational structure for building libraries for biological screening.

A primary area of investigation would be the metabolic fate of the nitroaromatic moiety in biological systems. The reduction of nitro groups to amines is a common metabolic pathway, and studying this biotransformation using in vitro systems (e.g., liver microsomes) could provide valuable mechanistic insights.

Furthermore, a library of derivatives, synthesized based on the potential outlined in section 8.3, could be screened in various cell-based assays to understand how structural modifications influence basic cellular processes. For example, studies could assess effects on cell viability, membrane integrity, or the activity of specific enzyme families in a non-therapeutic context. Pre-clinical evaluations of related piperazine-containing compounds have often focused on pharmacokinetics and metabolism, which are crucial for understanding how a chemical entity behaves in a biological environment. nih.govresearchgate.net Such studies on derivatives of this compound could provide a wealth of data for the fields of toxicology and chemical biology.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-nitro-5-piperazin-1-ylaniline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperazine-containing compounds typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. For example:

Core Structure Assembly : Start with nitro-substituted aniline derivatives. Introduce the piperazine moiety via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .

Benzylation : React the intermediate with benzyl halides in the presence of a base (e.g., NaH or Et₃N) .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (solvent: ethanol/water) to isolate the product.

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust temperature (e.g., 80–100°C for amination) and stoichiometry (1.2–1.5 eq. of benzylating agent) to minimize side products .

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

Data Interpretation : Cross-validate NMR splitting patterns (e.g., piperazine ring protons as multiplet at ~2.5–3.5 ppm) with computational models (e.g., Gaussian DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Contradictions may arise from assay-specific variables:

- Receptor Binding Studies : Compare results from radioligand binding (e.g., dopamine D3 vs. D2 receptors) with functional assays (cAMP inhibition, β-arrestin recruitment). Adjust cell lines (CHO vs. HEK293) and buffer conditions (Mg²⁺ concentration) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report effect sizes (Cohen’s d) to contextualize discrepancies .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan; evaluate heterogeneity via I² statistics .

Q. What strategies are effective for optimizing the selectivity of this compound toward specific biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify substituents:

- Replace the benzyl group with substituted benzyl (e.g., 4-fluoro) to enhance hydrophobic interactions .

- Introduce steric hindrance (e.g., tert-butyl) on the piperazine ring to reduce off-target binding .

- Computational Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., dopamine receptors). Prioritize compounds with ΔG < -8 kcal/mol .

- In Vitro Profiling : Screen against panels of related receptors (e.g., serotonin 5-HT1A, adrenergic α1) to identify cross-reactivity .

Q. How should researchers design impurity profiling studies for this compound to meet regulatory standards?

Methodological Answer:

- Sample Preparation : Stress testing under hydrolysis (pH 1–13), oxidation (H₂O₂), and thermal degradation (40–80°C) .

- Analytical Methods :

- UPLC-PDA : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/ACN gradient. Detect impurities at 254 nm .

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of NO₂ group, m/z -46) .

- Thresholds : Quantify impurities ≥0.1% using EP/USP guidelines; justify exclusion of genotoxic impurities per ICH M7 .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays :

- Liver Microsomes : Incubate with NADPH (1 mM) at 37°C; quench with acetonitrile. Analyze parent compound depletion via LC-MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

- In Vivo : Administer to rodents (10 mg/kg IV/PO); collect plasma/bile at 0–24h. Calculate AUC, t₁/₂, and bioavailability .

Q. How can researchers address low solubility or stability of this compound in aqueous buffers?

Methodological Answer:

- Formulation Strategies :

- Use co-solvents (DMSO ≤1%, PEG 400) or cyclodextrins (e.g., HP-β-CD) to enhance solubility .

- Lyophilize with cryoprotectants (sucrose, trehalose) for long-term storage .

- pH Adjustment : Prepare buffers (pH 4–6) to stabilize the nitro group against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.